3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H9ClN2OS2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is 331.9844830 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
The reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution have been explored, leading to the synthesis of various compounds. These reactions underline the potential of such compounds in creating diverse chemical structures, which could be pivotal for developing new materials or pharmaceuticals (Kandeel & Youssef, 2001).
Antimicrobial Applications
Research has shown that derivatives containing the 2-thioxothiazolidin-4-one framework exhibit notable antimicrobial activity. For instance, compounds synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one demonstrated significant inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).
Electrochemical and Optical Properties
The incorporation of thiazolidinone and related structures into polymers has been investigated for their electrochemical and optical properties. This research could lead to applications in electrochromics, providing materials that change color in response to electrical stimuli. Such materials have potential uses in displays, smart windows, and sensors (Ming et al., 2015).
Anticancer Activity
The thiazolo[3,2-a]pyridines, prepared using a multicomponent reaction, have shown promising anticancer activity across a range of cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (Altuğ et al., 2011).
Antimicrobial and Cytotoxic Activities
Novel series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. These compounds have shown considerable activity against specific bacterial and fungal strains, as well as cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Feitoza et al., 2012).
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVGFVKYIHYARN-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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